molecular formula C10H19N3 B15048956 ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B15048956
M. Wt: 181.28 g/mol
InChI Key: ZJUIXPLHIJXFHJ-UHFFFAOYSA-N
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Description

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is an organic compound that belongs to the class of amines. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the ethyl and 2-methylpropyl groups attached to the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazines with 1,3-diketones to form the pyrazole ring . The subsequent alkylation reactions introduce the ethyl and 2-methylpropyl groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simple amine with a hydroxyl group.

    N-Ethylethanamine: An ethyl-substituted amine.

    N-Methyl-1-propanamine: A methyl-substituted amine.

Uniqueness

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific structure, which includes a pyrazole ring and distinct alkyl groups. This structure imparts unique chemical and biological properties, making it valuable for various applications .

Biological Activity

Ethyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Intermediates : Starting with furan and pyrazole derivatives, followed by coupling through amination and alkylation.
  • Reagents Used : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activity

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives demonstrated significant efficacy at concentrations as low as 1 μg/mL, comparable to established antibiotics like bosentan in certain assays .

2. Enzyme Inhibition

The compound's mechanism of action often involves interaction with specific enzymes or receptors. For instance, its pyrazole ring can engage in π-π stacking interactions, while the amine group facilitates hydrogen bonding with target molecules, potentially modulating enzyme activity .

3. Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound's structural components may contribute to its ability to induce apoptosis in malignant cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of pyrazole derivatives:

  • Study 1 : A series of pyrazole compounds were synthesized and evaluated for their endothelin-1 antagonist activities. Some compounds showed comparable effects to bosentan in preventing endothelin-induced sudden death in mice .
  • Study 2 : Another investigation focused on the antibacterial properties of similar compounds, revealing moderate activity against selected bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
[(furan-2-yl)methyl]amineStructureLimited due to lack of pyrazole ring
[(pyrazol-5-yl)methyl]amineStructureVarying activity; lacks furan ring
(furan-2-yl)methyl-1H-pyrazol-3-yl]methyl})amineStructurePositional isomer; different activity profile

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C10H19N3/c1-4-11-7-10-5-6-12-13(10)8-9(2)3/h5-6,9,11H,4,7-8H2,1-3H3

InChI Key

ZJUIXPLHIJXFHJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC(C)C

Origin of Product

United States

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